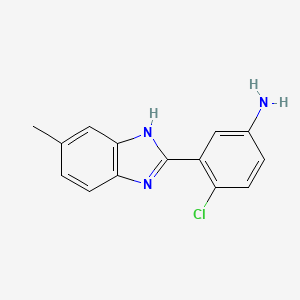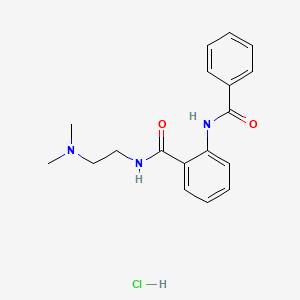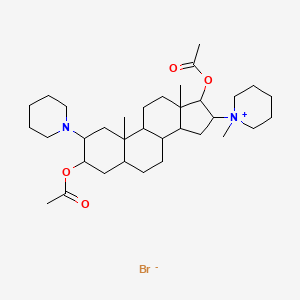
2-Chloro-N,N-dimethyl-6-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,N-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. This compound is characterized by the presence of a chloro group (-Cl), a nitro group (-NO2), and a dimethylamino group (-N(CH3)2) attached to an aniline ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The compound can be synthesized by nitration of 2-chloro-N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Chlorination of Nitroaniline Derivatives: Another method involves the chlorination of 2-nitro-N,N-dimethylaniline using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and chlorination reactions, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of unwanted by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and dyes.
Reduction: Reduction reactions can convert the nitro group (-NO2) to an amino group (-NH2), resulting in the formation of 2-chloro-N,N-dimethyl-6-aminobenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation Products: Quinones, dyes, and other oxidized derivatives.
Reduction Products: 2-chloro-N,N-dimethyl-6-aminobenzene.
Substitution Products: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
2-Chloro-N,N-dimethyl-6-nitroaniline is widely used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various dyes, pigments, and pharmaceuticals. In biology, it is used as a staining agent for biological tissues and cells. In medicine, it is employed in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of advanced materials and coatings.
作用機序
The mechanism by which 2-Chloro-N,N-dimethyl-6-nitroaniline exerts its effects depends on its specific application. For example, in dye synthesis, the compound undergoes electrophilic substitution reactions to form colored products. In biological staining, the compound interacts with cellular components to produce distinct coloration. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
2-Nitroaniline
4-Nitroaniline
2-Chloroaniline
4-Chloroaniline
特性
IUPAC Name |
2-chloro-N,N-dimethyl-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHCHWZVYGFSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B7819772.png)




![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine hydrochloride](/img/structure/B7819808.png)

![[(3,4-Dichlorophenyl)methyl]diethylamine](/img/structure/B7819821.png)




